molecular formula C14H9IN2O4S B12900723 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole CAS No. 927807-86-1

1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole

Cat. No.: B12900723
CAS No.: 927807-86-1
M. Wt: 428.20 g/mol
InChI Key: HDQWVBORIQANLI-UHFFFAOYSA-N
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Description

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes an indole core substituted with iodine, nitro, and phenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole typically involves multiple steps. One common method includes the iodination of 3-nitro-1-(phenylsulfonyl)-1H-indole. The reaction is carried out in a solvent such as methanol at low temperatures, followed by warming to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butylamine for nucleophilic substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and phenylsulfonyl groups can influence the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole can be compared with other indole derivatives such as:

The uniqueness of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

CAS No.

927807-86-1

Molecular Formula

C14H9IN2O4S

Molecular Weight

428.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-iodo-3-nitroindole

InChI

InChI=1S/C14H9IN2O4S/c15-14-13(17(18)19)11-8-4-5-9-12(11)16(14)22(20,21)10-6-2-1-3-7-10/h1-9H

InChI Key

HDQWVBORIQANLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)[N+](=O)[O-]

Origin of Product

United States

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